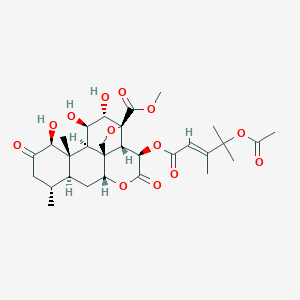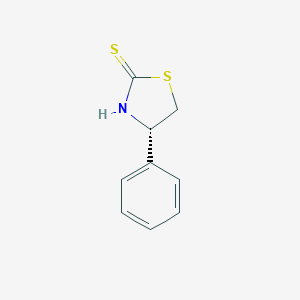
(S)-4-Phenylthiazolidine-2-thione
概要
説明
Synthesis Analysis
The synthesis of related thiazolidine compounds often involves reactions of N-alkyloxaziridine with phenyl isothiocyanate, leading to the formation of structurally similar compounds. For instance, the reaction products of 2-ethyl-3-phenyloxaziridine with phenyl isothiocyanate have been structurally determined, correcting previously proposed reaction schemes (Kuriyama et al., 1986). Additionally, solvent- and catalyst-free methods under microwave irradiation have been reported for the synthesis of 3-arylthiazolidine-2-thiones, showcasing efficient synthetic approaches (Kumar, Muthusubramanian, & Perumal, 2015).
Molecular Structure Analysis
X-ray diffraction and other spectroscopic methods have been extensively used to determine the molecular structures of thiazolidine derivatives. Studies reveal the crystal and molecular structures of compounds closely related to (S)-4-Phenylthiazolidine-2-thione, elucidating their geometric configurations and intermolecular interactions (Aouad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of thiazolidine derivatives includes a variety of transformations. For example, the partial reduction of carboxylic acids to aldehydes via 3-acylthiazolidine-2-thiones illustrates the versatility of thiazolidine compounds in synthetic chemistry (Izawa & Mukaiyama, 1979). Moreover, the formation of thione tautomers through intramolecular proton migration highlights the dynamic chemical nature of these molecules (Aouad et al., 2018).
Physical Properties Analysis
The physical properties of thiazolidine derivatives, such as solubility, melting points, and crystallinity, can be inferred from detailed crystallographic studies. The investigation of supramolecular synthons in closely related compounds provides insights into their stability and intermolecular forces (Saeed et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and tautomerism, of thiazolidine derivatives are crucial for understanding their potential applications. The spontaneous formation of related compounds under specific conditions showcases their reactive nature and the possibility of unexpected products (Santoro, Warren, & Roberts, 1976).
科学的研究の応用
Synthesis Techniques :
- A study by Kumar, Muthusubramanian, and Perumal (2015) reports a solvent- and catalyst-free method for synthesizing 4-hydroxy-3-arylthiazolidine-2-thiones using microwave irradiation, showcasing the efficiency and environmental benefits of this approach (Kumar, Muthusubramanian, & Perumal, 2015).
Chemical Transformations and Reactions :
- Izawa and Mukaiyama (1979) describe the reduction of 3-acylthiazolidine-2-thiones to aldehydes, indicating the potential utility of these compounds in the synthesis of aldehydes from carboxylic acids (Izawa & Mukaiyama, 1979).
- L'abbé, Sannen, and Vandendriessche (1992) explore the reactivity of related compounds in cycloaddition-elimination reactions, contributing to the understanding of their chemical behavior (L'abbé, Sannen, & Vandendriessche, 1992).
Potential Therapeutic Applications :
- The synthesis and antitumor screening of novel 3-phenylthiazolo[4,5-d]pyrimidin-2-thione derivatives, as discussed by Becan and Wagner (2008), highlight the potential therapeutic applications of these compounds in cancer treatment (Becan & Wagner, 2008).
Analytical and Spectroscopic Studies :
- Research by Nagao et al. (1985) on chiral 1,3-oxazolidine-2-thiones demonstrates their use in analytical separation and optical resolution of racemic carboxylic acids and amino acids, indicating potential applications in chiral chemistry and pharmaceutical analysis (Nagao et al., 1985).
Environmental and Food Safety :
- Radulović et al. (2017) investigate the occurrence and immunomodulatory effects of 1,3-oxazolidine-2-thione derivatives in food, emphasizing the importance of understanding these compounds in the context of food safety and environmental health (Radulović et al., 2017).
Safety And Hazards
This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
Future directions could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or reduce its hazards.
For a specific compound like “(S)-4-Phenylthiazolidine-2-thione”, you would need to look up this information in scientific literature or databases. If the compound is not well-studied, some of this information may not be available. In such cases, experiments may need to be conducted to determine these properties. Please consult with a chemical professional or researcher for more specific guidance.
特性
IUPAC Name |
(4S)-4-phenyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXSISKCCADMLK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=S)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462621 | |
| Record name | (S)-4-Phenylthiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Phenylthiazolidine-2-thione | |
CAS RN |
185137-29-5 | |
| Record name | (S)-4-Phenylthiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



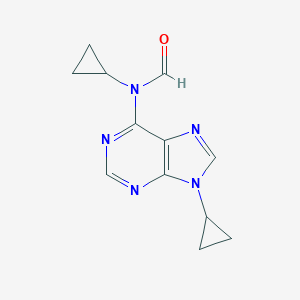
![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)
![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)
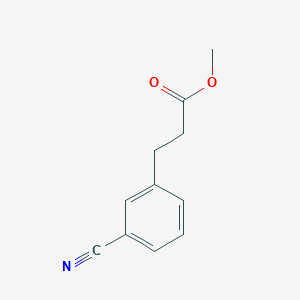
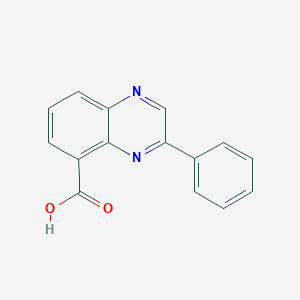


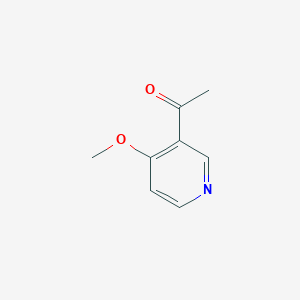


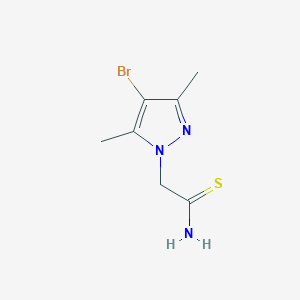
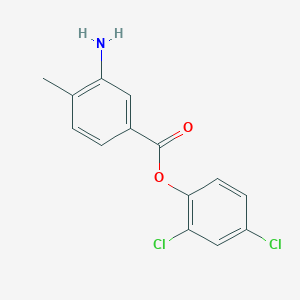
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)
